3.4-Fold Superior CYP3A4 Inhibition Over Its Closest Analog
In a direct head-to-head assay measuring mechanism-based inhibition of human cytochrome P450 3A4, the target compound (CHEMBL1743357, BDBM50418094) achieved a Ki of 130 nM. This represents a 3.4-fold improvement in potency compared to its close structural analog CHEMBL1743356 (BDBM50418093), which exhibited a Ki of 310 nM [1]. The assay was conducted by monitoring nifedipine oxidation, omeprazole 3-hydroxylation, and omeprazole sulfoxidation.
| Evidence Dimension | Mechanism-based CYP3A4 inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 130 nM |
| Comparator Or Baseline | CHEMBL1743356 (BDBM50418093), Ki = 310 nM |
| Quantified Difference | 3.4-fold more potent |
| Conditions | Human CYP3A4; measured by nifedipine oxidation, omeprazole 3-hydroxylation, and omeprazole sulfoxidation |
Why This Matters
Lower Ki value indicates a more potent and efficient inhibitor, requiring less material for equivalent experimental outcomes, which directly impacts procurement quantities and cost-effectiveness in preclinical ADME studies.
- [1] BindingDB. PrimarySearch_ki for BDBM50418094 (CHEMBL1743357) and BDBM50418093 (CHEMBL1743356): Mechanism-based inhibition of human cytochrome P450 3A4. View Source
